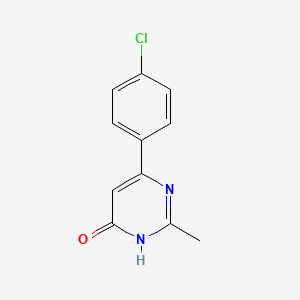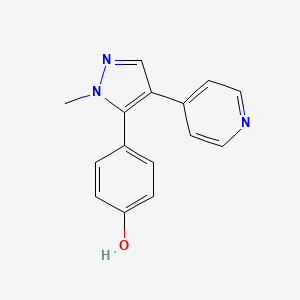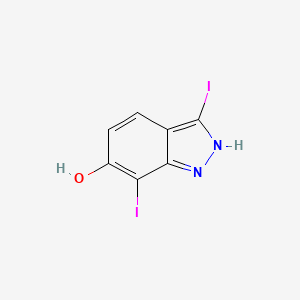![molecular formula C15H11N3O3 B1436891 3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid CAS No. 499988-27-1](/img/structure/B1436891.png)
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid” consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The molecular weight of this compound is 281.27 g/mol.
Chemical Reactions Analysis
Quinazoline derivatives, including “this compound”, can undergo various chemical reactions . The properties of the pyrimidine ring in the quinazoline core are affected by the presence of the fused benzene ring .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Quinazolinone Derivatives : A study by Süsse and Johne (1985) explored the synthesis of quinazolinone derivatives, including compounds structurally similar to 3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid (Süsse & Johne, 1985).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Research by Mohamed et al. (2010) indicates that derivatives of quinazolinone, similar to the compound , have shown effective antibacterial and antifungal properties (Mohamed et al., 2010).
- Synthesis of Antimicrobial Agents : A study by Chaitanya et al. (2017) discussed the synthesis of quinazolinone derivatives and their evaluation as potential antimicrobial agents (Chaitanya et al., 2017).
Anti-inflammatory Applications
- Synthesis and Evaluation for Anti-inflammatory Potential : Martynenko et al. (2019) synthesized quinazolinone derivatives and evaluated their potential as anti-inflammatory agents (Martynenko et al., 2019).
Antiviral and Antitumor Applications
- Antiviral Activities : Research conducted by Selvam et al. (2010) and Pandey et al. (2008) demonstrated the antiviral activities of quinazolinone derivatives against various viruses, suggesting potential applications in antiviral therapy (Selvam et al., 2010); (Pandey et al., 2008).
- Antitumor Potential : A study by Alafeefy et al. (2015) showed that certain quinazolinone derivatives exhibited notable antitumor activity, indicating their potential in cancer treatment (Alafeefy et al., 2015).
Analgesic and Anthelmintic Applications
- Analgesic and Anti-inflammatory Activities : Research by Sahu et al. (2008) focused on the synthesis of quinazolinone derivatives and their evaluation for analgesic and anti-inflammatory activities (Sahu et al., 2008).
- Anthelmintic Activity : The same study by Sahu et al. also reported on the anthelmintic activity of these compounds, indicating their potential use in treating parasitic worm infections.
Mechanism of Action
Target of Action
Quinazolinone derivatives, which include this compound, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways involve the quorum sensing system of Pseudomonas aeruginosa. The compound’s action results in the inhibition of biofilm formation, a decrease in cell surface hydrophobicity, and a reduction in exopolysaccharide production . These changes disrupt the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation, a decrease in cell surface hydrophobicity, and a reduction in exopolysaccharide production . These effects disrupt the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity and invasion potential .
Biochemical Analysis
Biochemical Properties
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including apoptosis and cell proliferation. Additionally, this compound interacts with DNA and RNA polymerases, potentially influencing gene expression and replication .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with transcription factors, altering their ability to bind to DNA and regulate gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites . These metabolites can have different biological activities and may contribute to the compound’s overall effects . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport . Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation can affect its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can accumulate in the mitochondria, leading to the generation of reactive oxygen species and induction of apoptosis . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments .
Properties
IUPAC Name |
3-[(4-oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8,11H,(H,20,21)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPNUAZTRWTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=NC3=CC=CC(=C3)C(=O)O)NC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


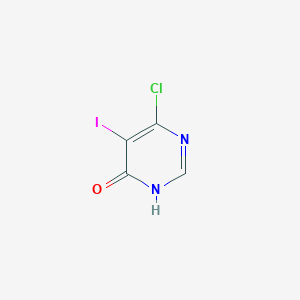
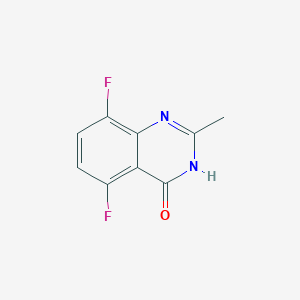
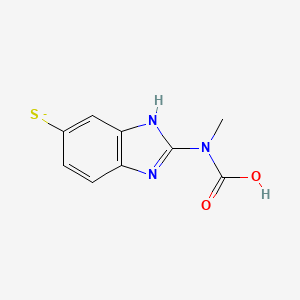
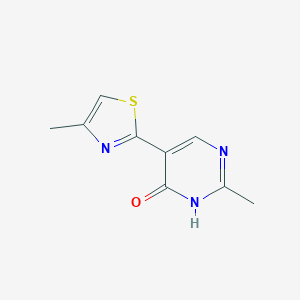
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
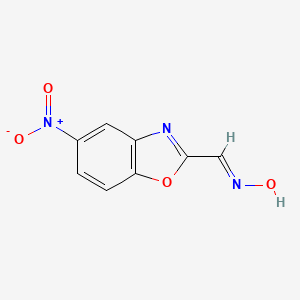
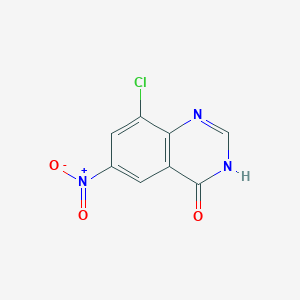
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
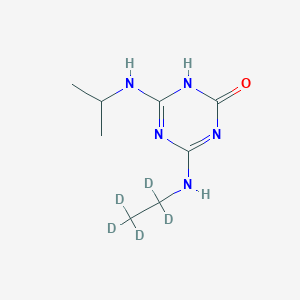
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
